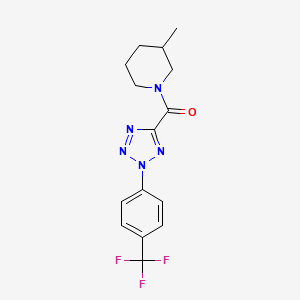![molecular formula C24H27N5O3S B2637466 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-34-9](/img/structure/B2637466.png)
5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including compounds structurally similar to the specified chemical, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds display good to moderate activities, highlighting their potential in the development of new antimicrobial agents. This is especially relevant in the context of increasing antibiotic resistance and the need for novel therapeutic options (Bektaş et al., 2007; Başoğlu et al., 2013; Demirbaş et al., 2010).
Chemotherapeutic Potential
The compound and its derivatives have been explored for their potential as chemotherapeutic agents. Quantum chemical calculations and spectroscopic characterizations of similar compounds reveal insights into their molecular properties, which could be leveraged in chemotherapy (El-Emam et al., 2012). This research underlines the significance of these compounds in developing new cancer therapies.
EGFR Inhibitors for Anti-Cancer Properties
Derivatives of the specified chemical have been studied for their role as EGFR inhibitors, demonstrating anti-cancer properties. Molecular docking studies and density functional theory analyses of these compounds provide insights into their mechanism of action and stability, underlining their potential in cancer treatment (Karayel, 2021).
Development of PET Tracers
Research on structurally similar compounds includes their synthesis and evaluation as PET tracers, particularly for serotonin receptors. Such studies are crucial in developing novel diagnostic tools and enhancing our understanding of various neurological conditions (Prabhakaran et al., 2006).
Potential Antimalarial Agent
The compound and its derivatives have been explored for their antimalarial properties. Research includes developing quality control methods for these compounds, indicating their potential as promising antimalarial agents (Danylchenko et al., 2018).
Antimicrobial and Pharmacological Activities
Several derivatives of the specified compound have been synthesized and tested for their antimicrobial and pharmacological activities. These studies contribute to the understanding of their potential therapeutic uses in various diseases (Chidananda et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition increases the levels of acetylcholine, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic pathway . The increased levels of acetylcholine lead to enhanced cholinergic transmission, which can have downstream effects on cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of AChE and BChE. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16-25-24-29(26-16)23(30)22(33-24)21(17-4-8-19(31-2)9-5-17)28-14-12-27(13-15-28)18-6-10-20(32-3)11-7-18/h4-11,21,30H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPHOUQNJVXSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

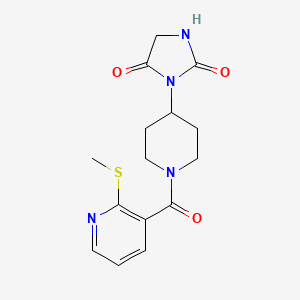
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2637384.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2637387.png)
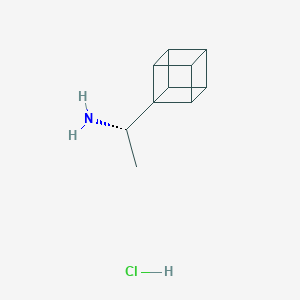
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide](/img/structure/B2637390.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B2637392.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2637393.png)
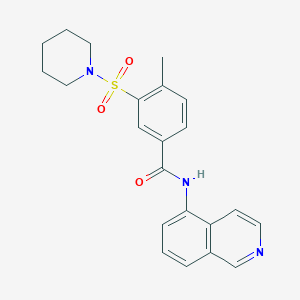
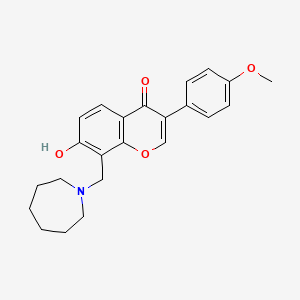
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)
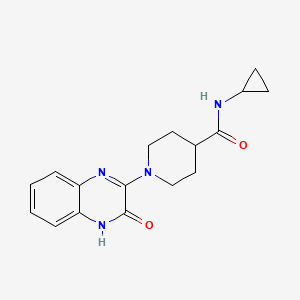
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2637399.png)
